Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17844169
InChI: InChI=1S/C10H14N2O2/c1-3-9-8(10(13)14-2)5-4-7(6-11)12-9/h4-5H,3,6,11H2,1-2H3
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

CAS No.:

Cat. No.: VC17844169

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-3-9-8(10(13)14-2)5-4-7(6-11)12-9/h4-5H,3,6,11H2,1-2H3
Standard InChI Key UQLFFUGKGSXEIJ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=N1)CN)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with three functional groups:

  • Ethyl group (C₂H₅) at the 2-position, influencing steric and electronic properties.

  • Aminomethyl group (CH₂NH₂) at the 6-position, offering nucleophilic reactivity.

  • Methyl ester (COOCH₃) at the 3-position, enabling hydrolysis to carboxylic acids.

The molecular formula C₁₀H₁₄N₂O₂ corresponds to a molecular weight of 194.23 g/mol. Computational analyses of related compounds, such as 6-(aminomethyl)pyridine-3-carboxylate, predict a hydrogen bond donor count of 1 and a rotatable bond count of 1, suggesting moderate flexibility .

Table 1: Comparative Molecular Properties

PropertyMethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate6-(Aminomethyl)pyridine-3-carboxylate2-Amino-6-methylpyridine
Molecular FormulaC₁₀H₁₄N₂O₂C₇H₇N₂O₂C₆H₈N₂
Molecular Weight (g/mol)194.23151.14108.14
Functional GroupsEthyl, aminomethyl, methyl esterAminomethyl, carboxylateAmino, methyl
Hydrogen Bond Donors1 (NH₂)1 (NH₂)1 (NH₂)

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Alkylation: 2-Methylpyridine undergoes ethylation using ethyl bromide in the presence of sodium hydride to introduce the ethyl group.

  • Reductive Amination: Introduction of the aminomethyl group via reaction with formaldehyde and ammonium chloride under reducing conditions.

  • Esterification: Carboxylic acid intermediates are treated with methanol and acid catalysts to form the methyl ester.

Key reaction conditions include:

  • Temperature: 80–120°C for alkylation and reductive amination.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial-Scale Production

Industrial methods prioritize efficiency and yield through:

  • Continuous Flow Reactors: Enable precise control of reaction parameters, reducing side products.

  • Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) improve selectivity during alkylation.

  • Purification Techniques: Crystallization and distillation ensure ≥95% purity for pharmaceutical applications.

Chemical Reactivity and Applications

Reaction Pathways

  • Ester Hydrolysis:
    The methyl ester undergoes hydrolysis in aqueous NaOH to yield 6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid, a precursor for further derivatization:

    C₁₀H₁₄N₂O₂+H₂ONaOHC₉H₁₂N₂O₂+CH₃OH\text{C₁₀H₁₄N₂O₂} + \text{H₂O} \xrightarrow{\text{NaOH}} \text{C₉H₁₂N₂O₂} + \text{CH₃OH}

    This reaction is critical for generating bioactive carboxylic acid derivatives.

  • Amide Formation:
    The aminomethyl group reacts with acyl chlorides to form amides, enhancing molecular complexity:

    RCOCl+H₂NCH₂-C₅H₃N-COOCH₃RCONHCH₂-C₅H₃N-COOCH₃+HCl\text{RCOCl} + \text{H₂NCH₂-C₅H₃N-COOCH₃} \rightarrow \text{RCONHCH₂-C₅H₃N-COOCH₃} + \text{HCl}

    Such derivatives are explored as kinase inhibitors in drug discovery .

  • Nucleophilic Substitution:
    The ethyl group’s electron-donating effects activate the pyridine ring for electrophilic substitution, enabling halogenation or nitration at the 4-position .

Biological Activity

  • Enzyme Inhibition: The compound’s structural analogs, such as 2-amino-6-methylpyridine, exhibit inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), a target in cancer therapy .

  • Antimicrobial Potential: Pyridine derivatives with aminomethyl groups demonstrate moderate activity against Gram-positive bacteria, suggesting unexplored applications in antimicrobial agents .

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